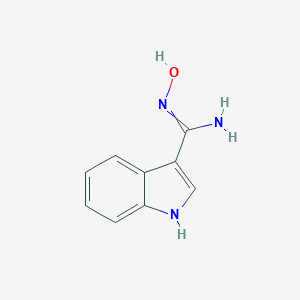

N'-Hydroxy-1H-indole-3-carboximidamide

描述

- Its formal name is N-hydroxy-1H-indole-3-carboximidamide .

- As a crystalline solid, it plays a crucial role in the development of various pharmaceutical compounds .

Indole-3-amidoxime: (CAS Number: 95649-37-9) is a synthetic intermediate used in pharmaceutical synthesis.

准备方法

合成路线: 虽然具体的合成路线可能有所不同,但一种常见的方法是使用羟胺作为试剂,将吲哚-3-甲醛转化为吲哚-3-胺肟。

反应条件: 反应通常在温和条件下进行,通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂中进行。

工业生产:

化学反应分析

科学研究应用

Scientific Research Applications

N'-Hydroxy-1H-indole-3-carboximidamide has diverse applications across multiple scientific disciplines:

Chemistry

- Building Block : It serves as a crucial building block for synthesizing more complex molecules.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactivity.

Biology

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, contributing to research in metabolic pathways.

- Protein Interactions : Investigated for its role in modulating protein interactions, which is essential for understanding cellular mechanisms.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Industry

- Material Development : Used in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

The biological activities of this compound are noteworthy:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |

| Bacillus subtilis | 1.95 µg/mL | 3.91 µg/mL |

These findings suggest that this compound could be developed into a potent antibacterial agent, particularly effective against resistant strains.

Antiviral Activity

In studies focusing on hepatitis B virus (HBV), some derivatives exhibited potent antiviral activities with IC50 values as low as 3.1 μmol/L, indicating strong potential for therapeutic applications in viral infections.

Anticancer Properties

The compound's anticancer activity has been documented through various studies:

| Cell Line Tested | IC50 Value (μM) |

|---|---|

| Lung Adenocarcinoma (H1563) | 70.94 μM |

These results demonstrate the compound's ability to inhibit cancer cell proliferation significantly.

Case Study 1: Optic Nerve Crush Model

A study evaluated the protective effects of this compound in a mouse model of optic nerve injury. Treatment significantly reduced retinal ganglion cell loss compared to control groups, suggesting neuroprotective effects relevant for conditions involving neuronal degeneration.

Case Study 2: Antiviral Efficacy

Research focused on optimizing indole derivatives for HBV treatment revealed that modifications to the indole structure could enhance antiviral efficacy significantly, paving the way for new therapeutic strategies against viral hepatitis.

作用机制

相似化合物的比较

独特性: 吲哚-3-胺肟的独特性在于它作为中间体的作用,弥合了简单化合物与更复杂药物之间的差距。

类似化合物: 虽然不详尽,但相关的化合物包括吲哚、胺肟和其他杂环中间体.

生物活性

N'-Hydroxy-1H-indole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the indole ring structure, which is known for its biological activity. The compound features a hydroxyl group and a carboximidamide functional group, enhancing its reactivity and potential biological interactions. The molecular formula is with a molecular weight of approximately 206.21 g/mol.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar indole derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Properties : Studies suggest that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing chronic inflammation.

The biological effects of this compound are mediated through several biochemical pathways:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and biotransformation processes.

- Cell Signaling Modulation : It affects the MAPK/ERK pathway, crucial for cell growth and differentiation.

- Inhibition of Kinases : this compound can inhibit specific kinases involved in signal transduction, impacting cellular communication and response to external stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways. The IC50 values varied depending on the cell line, suggesting selective cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest that the compound has favorable solubility properties, which enhance its bioavailability. However, further research is needed to fully elucidate its metabolic pathways and elimination routes.

属性

IUPAC Name |

N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。